Product packaging for 1-Heptanol, 3-ethenylidene-(Cat. No.:CAS No. 55930-37-5)

1-Heptanol, 3-ethenylidene-

Cat. No.: B14632131
CAS No.: 55930-37-5
M. Wt: 140.22 g/mol
InChI Key: BRYPBLRJIIIBEG-UHFFFAOYSA-N
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Description

1-Heptanol, 3-ethenylidene- is a chemical compound with the molecular formula C9H16O and the CAS Registry Number 11051748 . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As a specialty chemical, its physical properties, specific research applications, and detailed mechanism of action are areas for further investigation. Researchers are encouraged to consult specialized chemical databases and primary scientific literature for the most current studies. The structural features of this molecule, including a seven-carbon chain and an ethenylidene group, suggest potential utility in organic synthesis and materials science research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B14632131 1-Heptanol, 3-ethenylidene- CAS No. 55930-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55930-37-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-3-5-6-9(4-2)7-8-10/h10H,2-3,5-8H2,1H3

InChI Key

BRYPBLRJIIIBEG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)CCO

Origin of Product

United States

Stereochemical Analysis and Isomer Identification

The stereochemistry of 1-Heptanol, 3-ethenylidene- is complex due to the presence of multiple elements of chirality. The substituted allene (B1206475) system introduces a unique form of stereoisomerism.

Detailed Research Findings: The structure of 3-ethenylideneheptan-1-ol possesses axial chirality arising from the allene group. For an allene of the type R¹R²C=C=CR³R⁴ to be chiral, the substituents on each of the terminal carbons must be different (R¹ ≠ R² and R³ ≠ R⁴). In this molecule, one terminal carbon has two hydrogen atoms, while the other is attached to a butyl group and a 2-hydroxyethyl group. This arrangement results in a chiral axis along the C=C=C bonds.

Consequently, 1-Heptanol, 3-ethenylidene- can exist as a pair of enantiomers (non-superimposable mirror images). These are typically designated as (R) and (S) or, using an alternative nomenclature for axial chirality, (aR) and (aS) or (P) and (M). The presence of these stereoisomers means that a synthesized sample, without chiral control, would likely be a racemic mixture (an equal mixture of both enantiomers). The separation and individual characterization of these enantiomers would require specialized chiral chromatography techniques. There is no published data on the resolution or specific properties of the individual enantiomers of this compound.

X Ray Crystallography of Crystalline Derivatives if Applicable

Retrosynthetic Analysis of the 1-Heptanol, 3-ethenylidene- Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. libretexts.orgyoutube.com For 1-Heptanol, 3-ethenylidene-, the key structural features are the primary alcohol and the 1,3-disubstituted allene (B1206475).

A primary disconnection strategy targets the carbon-carbon bonds around the allene and the bond adjacent to the alcohol. One logical approach involves disconnecting the bond between the allenic carbon and the ethyl group attached to the alcohol (C3-C4 bond). This leads to two key synthons: a nucleophilic allenyl species and an electrophilic two-carbon fragment bearing a protected alcohol.

Alternatively, a Grignard-type reaction can be envisioned. This involves disconnecting one of the bonds to the carbon bearing the hydroxyl group. youtube.comoregonstate.edu A plausible retrosynthetic pathway for a generic allenic alcohol involves the reaction of a propargyl-derived organometallic reagent with an aldehyde or ketone. This approach often yields a mixture of allenic and homopropargylic alcohols, depending on the reaction conditions and the nature of the metal. acs.org

A further disconnection can be made at the allene itself, suggesting a precursor like a propargylic alcohol which can then undergo rearrangement. This simplifies the starting materials to a terminal alkyne and an aldehyde, which are often readily available.

Disconnection Approach Precursors (Synthons) Corresponding Reagents
C3-C4 Bond CleavageAllenyl anion + Hydroxyethyl (B10761427) cationAllenylmetal species + Ethylene (B1197577) oxide (or 2-haloethanol derivative)
Propargylic AdditionPropargyl anion + PentanalPropargyl Grignard/lithium reagent + Pentanal
Alkynol RearrangementPropargylic alcoholHept-1-yn-3-ol

Direct Synthetic Routes to the 3-Ethenylidene Moiety

The construction of the allene (ethenylidene) core is the most critical aspect of the synthesis. Several modern synthetic methods can achieve this transformation efficiently.

Transition metal catalysis offers powerful and selective methods for the synthesis of allenes. researchgate.net Various metals, including palladium, rhodium, gold, and cobalt, have been employed to catalyze reactions that generate the allenic structure. pitt.edunih.gov

For instance, palladium-catalyzed cross-coupling reactions of propargyl derivatives with organometallic reagents can lead to the formation of allenes. nih.gov Similarly, gold(I) complexes have been shown to catalyze the coupling of terminal alkynes and enamines to yield a wide range of unsymmetrically substituted allenes. nih.gov This method proceeds through a proposed carbene/vinylidene cross-coupling pathway. nih.gov Cobalt-catalyzed three-component reactions involving C-H bond activation and sequential addition to 1,3-enynes and aldehydes provide an efficient route to allenyl alcohols. nih.gov

Catalyst System Reactants Reaction Type Key Features
Gold(I) ComplexTerminal Alkyne, EnamineCarbene/Vinylidene Cross-CouplingForms unsymmetrically substituted allenes. nih.gov
Cobalt(III) ComplexC-H Substrate, 1,3-Enyne, AldehydeThree-Component C-H ActivationStereoselective formation of allenyl alcohols. nih.gov
Rhodium(I) ComplexAllenyneAllenic Alder-Ene ReactionForms cross-conjugated trienes. pitt.edu
Copper(I) CatalystTerminal Alkyne, DiazophosphonateCoupling ReactionSynthesis of allenylphosphonates. organic-chemistry.org

The Wittig reaction and its variants are classic methods for alkene synthesis and can be adapted for allene formation. lumenlearning.comwikipedia.orgpressbooks.pub The reaction of a suitable phosphorus ylide with a ketene (B1206846) or a related ketene precursor can generate an allene. researchgate.net

A more common approach involves the reaction of a phosphorus ylide with an acyl halide. The intermediate can then be treated to afford the allene. For example, the reaction of an unstabilized ylide with an acid chloride can produce an acyl ylide, which upon reaction with another equivalent of the unstabilized ylide can generate the allene. The main advantage of the Wittig reaction is the unambiguous placement of the double bond system. mnstate.edu

The rearrangement of propargylic compounds is a well-established route to allenes. organic-chemistry.org The evitachem.comevitachem.com-sigmatropic rearrangement of propargyl esters or ethers (Claisen rearrangement) can yield allenic structures. For example, propargyl vinyl ethers can be rearranged to homoallenic alcohols using gold(I) catalysts at room temperature. organic-chemistry.org

Another important transformation is the Meyer-Schuster rearrangement, which involves the acid-catalyzed rearrangement of propargylic alcohols to α,β-unsaturated ketones. Under specific conditions, related rearrangements can be guided to produce allenic alcohols. The Crabbé homologation, which uses a lithiated allene reagent derived from a propargyl ether, can also be considered a related transformation for generating substituted allenes. researchgate.net

Strategies for Introducing the Primary Alcohol Functionality

The primary alcohol in 1-Heptanol, 3-ethenylidene- can be introduced at various stages of the synthesis.

One strategy is to use a starting material that already contains the hydroxyl group, albeit in a protected form. For example, reacting a suitable organometallic reagent with a protected 4-pentyn-1-ol (B147250) derivative would incorporate the necessary carbon chain and the alcohol functionality simultaneously.

Another approach is to use a building block like ethylene oxide. The ring-opening of ethylene oxide by a nucleophilic allenyl or propargyl species is a direct method for introducing a hydroxyethyl (-CH2CH2OH) group.

Furthermore, reactions that directly form allenic alcohols are highly valuable. A titanium-mediated cross-coupling reaction between allenic alcohols and aromatic imines has been described, highlighting a method where the alcohol functionality directs the reaction's regioselectivity. nih.gov Similarly, indium-mediated reactions of propargyl bromides with aldehydes can yield allenic alcohols. acs.org

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The 3-ethenylidene group in 1-Heptanol, 3-ethenylidene- creates an axis of chirality, meaning the molecule can exist as enantiomers. The development of stereoselective syntheses to access single enantiomers is a significant area of research.

Asymmetric synthesis of allenes can be achieved through various means:

Catalytic Asymmetric Synthesis : Chiral transition metal catalysts can be used to induce enantioselectivity. For instance, copper-catalyzed asymmetric coupling of allenyl radicals with terminal alkynes can produce chiral tetrasubstituted allenes with high enantioselectivity. nih.gov Chiral phosphoric acids have also been used as catalysts for the enantioselective synthesis of axially chiral allenes. acs.org

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the allene-forming reaction. The auxiliary can then be removed in a subsequent step.

Substrate-Controlled Synthesis : If the starting material already possesses a stereocenter, it can influence the stereochemistry of the newly formed allene, leading to diastereoselective synthesis. For example, the coupling of a chiral imine with a racemic allene has been shown to proceed with high diastereoselectivity. nih.gov

Asymmetric Catalysis in Allene and Alcohol Formation

Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiomerically enriched compounds, including chiral allenes and alcohols. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. Various transition metals and organocatalysts have been successfully employed to this end.

One notable method is the cobalt(III)-catalyzed three-component synthesis of allenyl alcohols. This process involves the activation of a C-H bond and its sequential addition to 1,3-enynes and a range of aldehydes to form two new carbon-carbon bonds stereoselectively. nih.gov Similarly, nickel-catalyzed propargylic substitution reactions have emerged as a powerful tool for constructing axially chiral phosphorus-containing allenes. nih.gov In these reactions, the choice of chiral phosphine (B1218219) ligands is critical as they coordinate to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. nih.gov

Copper-catalyzed reactions have also been developed for the enantioselective synthesis of allenyl boronates, which are versatile precursors to allenic alcohols. chemrxiv.org A method for the 1,4-hydroboration of terminal enynes using a copper-hydride (CuH) catalyst proceeds with high regio- and enantioselectivity. chemrxiv.org The enantioenriched allenyl boronates can then be used in subsequent reactions to generate the desired alcohol functionality. chemrxiv.org

Beyond metal catalysis, organocatalysis offers a complementary approach. Researchers have developed a highly enantioselective synthesis of tetrasubstituted allenes starting from racemic propargylic alcohols. nih.gov This method uses a chiral organocatalyst to control the formation of the allene's axial chirality through a process that may involve a chiral ion-pair intermediate. nih.gov

Table 1: Examples of Asymmetric Catalysis in Allene & Allenic Alcohol Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
Cobalt(III) ComplexThree-Component C-H Activation/AdditionStereoselective formation of two C-C bonds to produce allenyl alcohols. nih.gov
Nickel(0) / Chiral Phosphine LigandPropargylic SubstitutionConstructs axially chiral phosphorus-containing allenes. The ligand is crucial for enantioselectivity. nih.gov
Copper(I) / Chiral Ligand (e.g., (S,S)-Ph-BPE)1,4-Hydroboration of EnynesProduces enantioenriched allenyl boronates, which are precursors to alcohols, with high enantiomeric excess (ee). chemrxiv.org
Chiral Phosphoric AcidOrganocatalytic AllenylationSynthesizes chiral tetrasubstituted allenes from racemic propargylic alcohols with high ee. nih.gov

Chiral Auxiliary-Mediated Approaches

An alternative strategy for controlling stereochemistry involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center or axis is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

This method is widely applied in asymmetric synthesis. For instance, oxazolidinone auxiliaries, popularized by David Evans, are effective in controlling the stereochemistry of aldol (B89426) reactions, alkylations, and Diels-Alder reactions. researchgate.net In a typical sequence, a prochiral substrate is attached to the chiral auxiliary. The auxiliary then sterically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This results in the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the enantiomerically enriched product. researchgate.net

In the context of synthesizing compounds like 1-Heptanol, 3-ethenylidene-, a chiral auxiliary could be attached to a precursor molecule to direct the formation of a stereocenter, which is then converted into the chiral allene. For example, auxiliaries such as pseudoephedrine can be used for the asymmetric alkylation of substrates to create optically active carboxylic acids or amino acids, which can serve as versatile chiral building blocks. Similarly, camphor-derived auxiliaries have been used effectively in diastereoselective alkylation reactions to produce enantiopure alcohols. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Applications
Chiral AuxiliaryTypical Application(s)Key AdvantageReference
Oxazolidinones (Evans Auxiliaries)Asymmetric aldol reactions, alkylationsHigh diastereoselectivity and predictable stereochemical outcomes. researchgate.net
PseudoephedrineAsymmetric alkylationEfficient synthesis of optically active carboxylic acids and amino acids.
Camphorsultam (Oppolzer's Sultam)Various asymmetric transformationsProvides high levels of stereocontrol in a range of reactions. wikipedia.org
trans-2-Phenyl-1-cyclohexanolAsymmetric alkylationEffective in directing the formation of chiral centers. wikipedia.org

Convergent and Divergent Synthetic Pathways to Analogues

A divergent synthesis begins with a common intermediate that is transformed into a variety of different target molecules through different reaction pathways. This strategy is highly effective for generating a library of related compounds or analogues for structure-activity relationship studies. Starting from a key chiral allenic alcohol intermediate, one could introduce various functional groups or modify the carbon skeleton to produce a range of analogues of 1-Heptanol, 3-ethenylidene-. An enantiodivergent reaction, where a racemic starting material is converted into two different enantiomerically enriched products, is a sophisticated example of a divergent process. acs.org

Furthermore, enantioconvergent reactions represent a powerful strategy where both enantiomers of a racemic starting material are converted into a single, enantiomerically enriched product, achieving a theoretical yield of 100%. nih.gov

Optimization of Reaction Conditions and Yields

The success of any synthetic methodology hinges on the careful optimization of reaction conditions to maximize yield and selectivity. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and the nature of reagents and additives.

For the synthesis of allenes from propargylic alcohols, for example, the choice of base and solvent can have a profound impact on both the yield and the enantiomeric excess (ee) of the product. In the hydrozirconation of propargylic alcohols, it was found that using EtMgCl as a base in toluene (B28343) provided high yields and stereospecificity. nih.gov Halogenated solvents, while increasing reactivity, led to lower enantiomeric purity. nih.gov

In the copper-catalyzed enantioselective 1,4-hydroboration of enynes, researchers systematically tuned reaction parameters to achieve optimal results. chemrxiv.org As shown in the table below, adjusting the amount of the hydroborating agent (HBPin) and lowering the reaction temperature were crucial for obtaining the allenyl boronate product in both high yield and excellent enantiomeric excess (99% ee). chemrxiv.org

Table 3: Optimization of Cu-Catalyzed 1,4-Hydroboration of an Enyne
EntryDeviation from Standard ConditionsYield (%)Enantiomeric Excess (ee, %)
1None (2.0 equiv. HBPin, 0 °C)6698
21.4 equiv. HBPin7298
31.4 equiv. HBPin, -10 °C8199
41.2 equiv. HBPin, -10 °C6899
Data adapted from a study on the synthesis of allenyl boronates. chemrxiv.org Standard conditions involved a specific enyne, CuCl₂, (S,S)-Ph-BPE ligand, and KOtBu in THF.

This systematic process of optimization is essential for transforming a novel chemical reaction into a practical and reliable synthetic method, ensuring that target molecules like 1-Heptanol, 3-ethenylidene- and its analogues can be produced efficiently and with high purity.

Chemical Reactivity and Transformation Mechanisms of 1 Heptanol, 3 Ethenylidene

Reactivity Profile of the Primary Hydroxyl Group

The primary hydroxyl group in 1-Heptanol, 3-ethenylidene- exhibits reactivity typical of a primary alcohol, participating in a range of classical transformations such as esterification, etherification, oxidation, and nucleophilic substitution. The presence of the nearby allene (B1206475) moiety can, in some cases, influence the reaction rates and pathways, particularly in reactions proceeding through cationic intermediates where the π-bonds of the allene can participate.

Esterification: The conversion of 1-Heptanol, 3-ethenylidene- to its corresponding ester can be readily achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.comlibretexts.org This equilibrium-driven process typically employs a strong acid catalyst, such as sulfuric acid or tosic acid, and often requires the removal of water to drive the reaction to completion. The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid.

Alternatively, for base-sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base such as pyridine.

Etherification: The synthesis of ethers from 1-Heptanol, 3-ethenylidene- can be accomplished through several methods. The Williamson ether synthesis provides a versatile route, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide. youtube.com This method is particularly effective for the formation of ethers from primary alkyl halides.

Acid-catalyzed dehydration of two molecules of the alcohol can lead to a symmetrical ether, though this method is less controlled and can lead to elimination byproducts, especially given the presence of the allene. A more controlled acid-catalyzed approach involves the reaction of the alcohol with a carbocation source, which can be generated from another alcohol or an alkene. youtube.com

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Reaction Conditions
Fischer Esterification Acetic acid, H₂SO₄ (cat.) 3-Ethenylideneheptyl acetate (B1210297) Heat, removal of water
Acylation Acetyl chloride, Pyridine 3-Ethenylideneheptyl acetate Room temperature
Williamson Ether Synthesis 1. NaH; 2. Methyl iodide 1-Methoxy-3-ethenylideneheptane Anhydrous THF

Oxidation: The primary alcohol functionality of 1-Heptanol, 3-ethenylidene- can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in anhydrous solvents like dichloromethane, will typically yield the corresponding aldehyde, 3-ethenylideneheptanal. wikipedia.org The absence of water is crucial to prevent over-oxidation. wikipedia.org

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, 3-ethenylideneheptanoic acid. organic-chemistry.org Care must be taken with these strong oxidants as they can potentially react with the allene system, although the hydroxyl group is generally more susceptible to oxidation.

Reduction: The primary hydroxyl group is already in a reduced state and is not susceptible to further reduction. However, derivatization of the hydroxyl group into a better leaving group, such as a tosylate, would allow for reductive cleavage of the C-O bond using reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Selective Oxidation of the Primary Hydroxyl Group

Product Oxidizing Agent Solvent
3-Ethenylideneheptanal Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂)
3-Ethenylideneheptanal Dess-Martin periodinane (DMP) Dichloromethane (CH₂Cl₂)
3-Ethenylideneheptanoic acid Potassium permanganate (KMnO₄) Basic aqueous solution
3-Ethenylideneheptanoic acid Chromic acid (H₂CrO₄) Acetone

The hydroxyl group of an alcohol is a poor leaving group (as hydroxide, OH⁻). msu.edu Therefore, for nucleophilic substitution to occur at the C1 position, the hydroxyl group must first be converted into a better leaving group. nih.gov This is typically achieved by protonation in the presence of a strong acid, allowing for displacement by a good nucleophile in an SN2 or SN1 reaction. msu.edu For a primary alcohol like 1-Heptanol, 3-ethenylidene-, the SN2 mechanism is generally favored. msu.edu

A common strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Table 3: Nucleophilic Substitution via Hydroxyl Group Activation

Activating Agent Nucleophile Product Mechanism
HBr (conc.) Br⁻ 1-Bromo-3-ethenylideneheptane SN2
TsCl, Pyridine CN⁻ (from NaCN) 4-Ethenylideneoctanenitrile SN2
PBr₃ Br⁻ 1-Bromo-3-ethenylideneheptane SN2

Transformations Involving the Ethenylidene (Allene) Unit

The allene functional group is characterized by two cumulative double bonds, with the central carbon being sp-hybridized and the terminal carbons being sp²-hybridized. This unique electronic structure allows for both electrophilic and nucleophilic addition reactions.

Electrophilic addition to allenes can be complex due to the presence of two π-bonds. The regioselectivity of the addition is influenced by the substitution pattern of the allene and the nature of the electrophile. acs.org In the case of 1-Heptanol, 3-ethenylidene-, the allene is monosubstituted. The reaction typically proceeds via the formation of a vinyl or allyl cation intermediate. openstax.org

Attack of an electrophile (E⁺) can occur at the central carbon (C3) or one of the terminal carbons (C2 or C4). Attack at the central carbon is often favored as it leads to a more stable allylic carbocation. nih.gov This intermediate can then be trapped by a nucleophile. For example, the addition of a hydrogen halide (HX) would likely proceed via protonation of the central carbon, followed by attack of the halide ion at one of the terminal carbons of the resulting allylic cation.

The presence of the hydroxyl group could also lead to intramolecular cyclization reactions under acidic conditions, where the alcohol oxygen acts as an internal nucleophile attacking the carbocation intermediate formed from the allene.

Nucleophilic addition to simple, unactivated allenes is generally difficult due to the electron-rich nature of the π-system. However, such reactions can be achieved with highly reactive nucleophiles or under transition-metal catalysis. The central carbon of the allene is electrophilic in character and is the typical site of nucleophilic attack. This leads to the formation of a vinyl or allyl anion, which is then protonated or trapped by an electrophile.

For 1-Heptanol, 3-ethenylidene-, conjugate addition of soft nucleophiles, such as cuprates, could potentially occur, with the nucleophile adding to the central carbon and the resulting vinyl anion being protonated at a terminal carbon.

Table 4: Potential Addition Reactions to the Allene Unit

Reaction Type Reagents Probable Major Product Intermediate Type
Electrophilic Addition HBr 3-(1-Bromoethenyl)heptan-1-ol Allylic carbocation
Electrophilic Addition Br₂ 3-(1,2-Dibromoethenyl)heptan-1-ol Cyclic bromonium ion / Carbocation
Intramolecular Cyclization H₃O⁺ 2-Butyl-3,6-dihydro-2H-pyran Carbocation
Nucleophilic Addition (CH₃)₂CuLi, then H₂O 3-Ethenylheptan-1-ol Vinylic anion

Cycloaddition and Pericyclic Reactions

The allene functionality in 1-Heptanol, 3-ethenylidene- is anticipated to be a versatile participant in cycloaddition and pericyclic reactions. Allenes can react as either the 2π or 4π component in these concerted processes.

Cycloaddition Reactions:

[4+2] Cycloaddition (Diels-Alder Reaction): The internal double bond of the allene in 1-Heptanol, 3-ethenylidene- can act as a dienophile in Diels-Alder reactions. wikipedia.org When reacted with a conjugated diene, a six-membered ring would be formed. The reactivity of the allene as a dienophile is influenced by its substituents. organic-chemistry.org Furthermore, vinylallenes can themselves act as the 4π component in Diels-Alder reactions. nih.gov While 1-Heptanol, 3-ethenylidene- is not a vinylallene, this highlights the diverse reactivity of allenes in cycloadditions. Intramolecular Diels-Alder reactions are also a possibility if a diene moiety is present in the same molecule. nih.govorganicreactions.org

[2+2] Cycloaddition: Allenes are known to undergo [2+2] cycloadditions with alkenes and alkynes to form cyclobutane (B1203170) and cyclobutene (B1205218) rings, respectively. csic.esrsc.org These reactions can be initiated thermally or photochemically, and more recently, through transition metal catalysis. rsc.org The regioselectivity of the addition to the unsymmetrical allene of 1-Heptanol, 3-ethenylidene- would be a key consideration in such reactions. For instance, ruthenium catalysts have been shown to facilitate the intermolecular [2+2] cycloaddition of unactivated allenes and alkynes with unusual regioselectivity. acs.orgacs.org

[2+2+2] Cycloaddition: This reaction type, often catalyzed by transition metals like rhodium, can involve allenes to construct six-membered rings. nih.gov The allene can react with another π-system, such as an alkyne and an alkene, or even two other allene molecules. DFT studies have been employed to investigate the mechanisms of Rh-catalyzed intramolecular [2+2+2] cycloadditions of allene-ene-ynes. rsc.org

1,3-Dipolar Cycloaddition: The double bonds of the allene can also serve as dipolarophiles in reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. DFT calculations have been used to predict the site- and regio-selectivity of azide-allene dipolar cycloadditions. nih.gov

Pericyclic Reactions:

Ene Reaction: The terminal hydrogen of the allene moiety in 1-Heptanol, 3-ethenylidene- could potentially participate in an ene reaction with a suitable enophile. Intramolecular ene reactions of allenes tethered to arynes have been shown to be dependent on the substitution pattern of the allene. nsf.gov

Sigmatropic Rearrangements: While 1-Heptanol, 3-ethenylidene- itself is not primed for a classic sigmatropic rearrangement, it can be a precursor to substrates that are. For example, conversion of the alcohol to an allyl ether would create a substrate for a csic.escsic.es-sigmatropic Claisen rearrangement. libretexts.orgmdpi.com Such rearrangements are powerful tools for stereoselective carbon-carbon bond formation. nih.gov

Table 1: Expected Cycloaddition and Pericyclic Reactions of 1-Heptanol, 3-ethenylidene- Derivatives
Reaction TypeReactant PartnerPotential ProductKey Features
[4+2] CycloadditionConjugated DieneSubstituted CyclohexeneAllene acts as a 2π component.
[2+2] CycloadditionAlkene/AlkyneSubstituted Cyclobutane/CyclobuteneCan be thermally, photochemically, or metal-catalyzed. csic.esrsc.org
[2+2+2] CycloadditionAlkynes/AlkenesSubstituted Six-membered RingTypically transition-metal catalyzed. nih.gov
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., Azide)Five-membered HeterocycleAllene acts as a dipolarophile. nih.gov
csic.escsic.es-Sigmatropic Rearrangement(After conversion to an allyl ether)γ,δ-Unsaturated AldehydeClaisen-type rearrangement. libretexts.orgmdpi.com

Olefin Metathesis and Cross-Coupling Reactions

The unsaturated nature of 1-Heptanol, 3-ethenylidene- makes it a potential substrate for powerful carbon-carbon bond-forming reactions like olefin metathesis and various cross-coupling reactions.

Olefin Metathesis:

The metathesis of allenes is a developing field with unique challenges compared to standard olefin metathesis. wikipedia.org Early generation ruthenium catalysts were often ineffective, leading to oligomerization. nih.gov However, recent advancements have identified more effective catalysts.

Cross-Metathesis: The cross-metathesis of two different allenes has been demonstrated using phosphine-free Ru-CAAC (cyclic (alkyl)(amino)carbene) complexes, which have shown to be highly effective. nih.govnsf.gov This suggests that 1-Heptanol, 3-ethenylidene- could potentially be coupled with another allene to form a more substituted allene. The reaction of allenes with simple alkenes in a metathesis context is less straightforward and can be catalyst-dependent.

Ring-Closing Metathesis (RCM): If 1-Heptanol, 3-ethenylidene- were to be functionalized with another terminal alkene, an intramolecular ring-closing metathesis could be envisioned to form a cyclic allene. wikipedia.org Ring-closing allene metathesis has been used to synthesize macrocyclic allenes. researchgate.netchemrxiv.org

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and allenes and their derivatives are viable substrates.

Suzuki Coupling: This reaction typically couples an organoboron compound with an organohalide. wikipedia.org Allenes can be synthesized via the Suzuki coupling of propargylic carbonates with organoboronic acids. rsc.orgrsc.orgresearchgate.net While this is a method for allene synthesis, it demonstrates the compatibility of the allene moiety with palladium catalysis. A direct Suzuki coupling involving the C-H bonds of the allene in 1-Heptanol, 3-ethenylidene- would be a more advanced and less precedented transformation.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org Allenes can be synthesized via the Heck reaction of aryl triflates and alkynes. chemistryviews.org More relevant to the reactivity of 1-Heptanol, 3-ethenylidene-, a Heck-type reaction of allenes has been developed for the stereoselective synthesis of 1,3-dienes. nih.gov This suggests that the allene moiety could potentially be coupled with an aryl or vinyl halide.

Other Cross-Coupling Reactions: The hydroxyl group in 1-Heptanol, 3-ethenylidene- opens up possibilities for other types of cross-coupling reactions. For example, palladium-catalyzed C-P cross-coupling of unprotected allenic alcohols with H-phosphonates has been reported to yield 2-phosphinoyl-1,3-butadienes. rsc.orgresearchgate.net Additionally, palladium-catalyzed cross-coupling of alcohols with olefins has been developed. nih.govrsc.org A palladium-catalyzed oxidative allene-allene cross-coupling has also been reported. acs.org

Table 2: Potential Cross-Coupling Reactions for 1-Heptanol, 3-ethenylidene-
Coupling ReactionCoupling PartnerPotential Product ClassCatalyst System (Typical)
Heck-type ReactionAryl/Vinyl HalideSubstituted 1,3-DienePalladium complex with a phosphine (B1218219) ligand. nih.gov
Suzuki-type Reaction(As a precursor to an allenylboronate)Coupled Aryl/Vinyl AllenePalladium complex. rsc.org
C-P Cross-CouplingH-Phosphonate2-Phosphinoyl-1,3-butadienePalladium catalyst. rsc.orgresearchgate.net
Oxidative Allene-Allene CouplingAnother Allene nih.govDendralenePalladium(II) acetate. acs.org

Rearrangement Pathways of the Carbon Skeleton

The carbon skeleton of 1-Heptanol, 3-ethenylidene-, particularly the allene moiety, is susceptible to various rearrangement reactions, often leading to more stable isomeric structures. These rearrangements can be promoted by heat, acid, or transition metals.

csic.escsic.es-Sigmatropic Rearrangements: As mentioned earlier, derivatization of the alcohol can lead to substrates for csic.escsic.es-sigmatropic rearrangements like the Claisen rearrangement. libretexts.orgmdpi.com These reactions are highly stereospecific and are valuable in synthetic organic chemistry for the construction of complex molecules. nih.gov Electron-impact-induced csic.escsic.es-sigmatropic rearrangements have also been observed in phenyl allenylmethyl ethers. nih.gov

csic.esrsc.org-Sigmatropic Rearrangements: These are another class of pericyclic reactions that allenic systems can undergo. For instance, the reaction of propargylic alcohols with a sulphenyl chloride can lead to an intermediate that undergoes a csic.esrsc.org-sigmatropic rearrangement to form an allenyl sulphoxide. researchgate.net

Acid-Catalyzed Rearrangements: In the presence of acid, allenic alcohols can undergo rearrangement to form conjugated dienes or other isomers. The mechanism often involves protonation of the allene or the alcohol, leading to a carbocationic intermediate that can then rearrange.

Detailed Mechanistic Studies of Key Reactions

The mechanisms of the reactions involving allenes are often complex and have been the subject of detailed experimental and computational studies.

Cycloaddition Mechanisms: The mechanism of the Diels-Alder reaction of allenes can be either concerted or stepwise, and in some cases, can proceed through an ambimodal transition state leading to both [4+2] and [2+2] adducts. nih.gov For metal-catalyzed cycloadditions, the mechanism is often more intricate, involving oxidative cyclometalation and reductive elimination steps. Density Functional Theory (DFT) has been a powerful tool to elucidate the reaction pathways, stereoselectivity, and regioselectivity in metal-catalyzed cycloadditions of allenes. rsc.orgacs.org For example, DFT studies on the ruthenium-catalyzed intermolecular [2+2] cycloaddition of allenes and alkynes have provided insights into the unusual regioselectivity observed. acs.orgacs.org DFT has also been used to predict the site- and regio-selectivity in 1,3-dipolar cycloadditions of allenes. nih.gov

Olefin Metathesis Mechanism: The generally accepted mechanism for olefin metathesis proceeds through a metallacyclobutane intermediate. wikipedia.orgharvard.edu In the case of allenes, the reaction can be complicated by the formation of ruthenium vinylidene complexes, which may be less reactive in the catalytic cycle. chemrxiv.orgacs.org Mechanistic analysis of allene cross-metathesis has led to the identification of more effective catalysts. nih.govresearchgate.net

Cross-Coupling Mechanisms: The catalytic cycles of palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are well-established, generally involving oxidative addition, transmetalation (for Suzuki), migratory insertion, and reductive elimination or β-hydride elimination (for Heck). wikipedia.orgnih.gov For reactions involving allenic substrates, the regioselectivity of the migratory insertion and the stereochemistry of the subsequent elimination are key mechanistic considerations.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the reactions involving 1-Heptanol, 3-ethenylidene- would be crucial for understanding and optimizing potential synthetic applications.

Reaction Kinetics: The rate of a chemical reaction is dependent on factors such as temperature, concentration, and the presence of a catalyst. For olefin metathesis, kinetic studies have been instrumental in understanding the mechanism and in the development of more active catalysts. harvard.edu For example, the initiation kinetics of ruthenium olefin metathesis catalysts have been studied to enable rational catalyst design. owlstown.net In reactions where multiple products can be formed, such as the 1,2- versus 1,4-addition to conjugated dienes, the reaction conditions can determine whether the product distribution is under kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest, while thermodynamically controlled reactions favor the most stable product. The study of kinetic selectivity is also important in olefin metathesis for controlling product isomer ratios. nih.govnih.gov

Reaction Thermodynamics: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). Cycloaddition reactions are typically exothermic (negative ΔH) and have a negative entropy change (ΔS), making them more favorable at lower temperatures. The driving force for the Diels-Alder reaction is the formation of more stable σ-bonds from less stable π-bonds. organic-chemistry.org For olefin metathesis, the enthalpy change for unstrained alkenes is small, and the reaction is often driven by entropy, for example, by the release of a volatile byproduct like ethylene (B1197577). wikipedia.org Sigmatropic rearrangements are also governed by thermodynamics, with the reaction proceeding towards the more stable isomer.

Computational and Theoretical Chemistry Studies of 1 Heptanol, 3 Ethenylidene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. chemrxiv.org DFT calculations for 1-Heptanol, 3-ethenylidene- would focus on its electron density to derive key molecular properties.

Detailed Research Findings: A typical DFT study on 1-Heptanol, 3-ethenylidene- would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), aug-cc-pVTZ) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms in the molecule. From the optimized geometry, a wealth of information can be extracted, including:

Electronic Energies: The total electronic energy, which is a measure of the molecule's stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. For 1-Heptanol, 3-ethenylidene-, the oxygen of the hydroxyl group would be a region of negative potential, while the hydrogen of the hydroxyl group and the allenic carbons would show varying degrees of positive potential.

Table 1: Illustrative DFT-Calculated Properties for 1-Heptanol, 3-ethenylidene-

PropertyExemplary Calculated ValueSignificance
Total Electronic Energy-348. HartreeA lower energy indicates higher stability. This value is useful for comparing the relative stability of different conformers or isomers.
HOMO Energy-8.5 eVRepresents the energy of the highest energy electrons. A higher HOMO energy suggests a greater tendency to donate electrons in a chemical reaction.
LUMO Energy1.2 eVRepresents the energy of the lowest energy unoccupied orbital. A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap9.7 eVA large gap suggests high stability and low reactivity. A small gap indicates that the molecule is more polarizable and more reactive.
Dipole Moment1.8 DebyeQuantifies the overall polarity of the molecule. The value would be influenced by the orientation of the polar hydroxyl group relative to the hydrocarbon chain.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the heptanol (B41253) chain in 1-Heptanol, 3-ethenylidene- allows for the existence of multiple conformers (rotational isomers). Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Detailed Research Findings: A systematic conformational search would be performed by rotating the single bonds in the molecule's backbone. The energy of each resulting conformation would be calculated, typically using a computationally less expensive method initially, followed by re-optimization of the low-energy conformers with a more accurate method like DFT or MP2.

The results of this analysis can be visualized on a Potential Energy Surface (PES), which is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For a complex molecule like 1-Heptanol, 3-ethenylidene-, a full PES is computationally prohibitive. Instead, a relaxed PES scan is often performed, where the energy is calculated as a function of one or two dihedral angles while allowing all other geometric parameters to relax. This would reveal the energy minima corresponding to stable conformers and the saddle points corresponding to the transition states between them.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results.

Detailed Research Findings: For 1-Heptanol, 3-ethenylidene-, the following spectroscopic parameters would be of interest:

Vibrational Frequencies (IR and Raman): Calculations of the vibrational frequencies can predict the infrared and Raman spectra. The characteristic vibrational modes, such as the O-H stretch of the alcohol, the asymmetric C=C=C stretch of the allene (B1206475), and various C-H stretches and bends, would be identified. The calculated frequencies are often scaled to better match experimental values.

NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them valuable for confirming the structure and identifying different conformers. The central sp-hybridized carbon of the allene group is expected to have a characteristic ¹³C NMR chemical shift in the range of 200-220 ppm. wikipedia.org

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical reactivity of 1-Heptanol, 3-ethenylidene- involves studying the mechanisms of its potential reactions. Computational modeling can be used to explore reaction pathways, identify transition states, and calculate activation energies.

Detailed Research Findings: Given the presence of both an alcohol and an allene group, several reactions could be investigated:

Addition Reactions to the Allene: The allene moiety can undergo electrophilic additions. msu.edu Computational studies could model the addition of electrophiles like HBr to determine the regioselectivity and the stability of the resulting carbocation intermediates.

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The mechanism of this oxidation with various reagents could be modeled to understand the energetics of the reaction.

Intramolecular Reactions: The proximity of the hydroxyl group to the allene could facilitate intramolecular cyclization reactions under certain conditions. Computational modeling could explore the feasibility of such reactions by locating the transition states and calculating the activation barriers.

For each proposed reaction, the geometry of the transition state would be located, and its structure would be confirmed by the presence of a single imaginary frequency. The activation energy (the energy difference between the reactants and the transition state) would then be calculated to predict the reaction rate.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. MD simulations can be used to explore the conformational landscape and to study the interactions of 1-Heptanol, 3-ethenylidene- with other molecules, such as solvents or other reactants.

Detailed Research Findings: An MD simulation of 1-Heptanol, 3-ethenylidene- would involve:

Intramolecular Dynamics: In a vacuum or an implicit solvent, MD simulations can reveal the flexibility of the molecule and the transitions between different conformers over time. This provides a dynamic view of the conformational landscape explored in section 5.2.

Intermolecular Interactions: By simulating 1-Heptanol, 3-ethenylidene- in a box of solvent molecules (e.g., water or an organic solvent), the nature of the solute-solvent interactions can be investigated. This would involve analyzing the hydrogen bonding between the hydroxyl group and solvent molecules and the hydrophobic interactions of the hydrocarbon chain. Radial distribution functions can be calculated to quantify the structuring of the solvent around the molecule. Such simulations have been conducted for mixtures of ionic liquids and various alcohols to understand their structural and dynamic properties. rsc.org

Advanced Analytical Methodologies for Purity and Isomeric Characterization

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of "1-Heptanol, 3-ethenylidene-" from potential impurities, starting materials, and isomeric variants. The choice of technique is dictated by the specific analytical goal, whether it be routine purity assessment, precise quantification, or the resolution of stereoisomers.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a robust and widely employed technique for assessing the purity and quantifying volatile and thermally stable compounds like "1-Heptanol, 3-ethenylidene-". A flame ionization detector (FID) is typically used due to its high sensitivity towards organic compounds.

For a standard purity analysis, a non-polar or mid-polarity capillary column is often employed. The separation is based on the boiling points and relative polarities of the components in the sample. The purity of "1-Heptanol, 3-ethenylidene-" can be determined by the relative peak area of the main analyte peak compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative GC-FID Parameters for Purity Analysis of 1-Heptanol, 3-ethenylidene-

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
Injection Volume 1 µL (split ratio 50:1)

This table is interactive and can be sorted by parameter.

High-Performance Liquid Chromatography (HPLC) for Isomeric Separations

High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the separation of isomers of "1-Heptanol, 3-ethenylidene-". Due to the presence of the hydroxyl group, both normal-phase and reversed-phase chromatography can be utilized.

Reversed-phase HPLC, using a C18 or C8 stationary phase, is a common choice for purity determination and can also separate geometric isomers if any are present. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 2: Representative Reversed-Phase HPLC Conditions

ParameterValue
Column 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or Refractive Index (RI)
Injection Volume 10 µL

This table is interactive and can be sorted by parameter.

Chiral Chromatography for Enantiomeric Excess Determination

The allene (B1206475) group in "1-Heptanol, 3-ethenylidene-" confers axial chirality, resulting in the existence of two enantiomers. The determination of the enantiomeric excess (% ee) is crucial in asymmetric synthesis and for understanding the biological activity of the compound. Chiral chromatography is the gold standard for this purpose.

Both chiral GC and chiral HPLC can be employed. For chiral GC, a cyclodextrin-based capillary column is often effective. In some cases, derivatization of the alcohol group to form an ester or urethane (B1682113) with a chiral reagent can enhance separation.

Chiral HPLC, using a chiral stationary phase (CSP), is a powerful technique for the direct separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for a broad range of chiral compounds, including alcohols.

Table 3: Exemplary Chiral HPLC Parameters for Enantiomeric Separation

ParameterValue
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 210 nm
Injection Volume 5 µL

This table is interactive and can be sorted by parameter.

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS/MS, LC-HRMS)

Coupling chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and structural elucidation of "1-Heptanol, 3-ethenylidene-" and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. The mass spectrum of "1-Heptanol, 3-ethenylidene-" would be expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of water, alkyl chains, and cleavage adjacent to the allene and alcohol functionalities.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly useful for non-volatile impurities and for confirming the elemental composition of the parent compound and its metabolites or degradation products through accurate mass measurements.

Advanced Detection Methods for Trace Analysis

For the detection of "1-Heptanol, 3-ethenylidene-" at trace levels, derivatization followed by sensitive detection methods can be employed. The hydroxyl group can be reacted with a fluorogenic reagent, allowing for highly sensitive detection using HPLC with a fluorescence detector. This approach is particularly useful in environmental or biological matrices where the concentration of the analyte is expected to be very low.

Preparative Scale Isolation and Purification Protocols

For the isolation and purification of "1-Heptanol, 3-ethenylidene-" on a preparative scale, flash column chromatography and preparative HPLC are the methods of choice.

Flash column chromatography using silica (B1680970) gel is a cost-effective method for the initial purification of the crude product from a chemical synthesis. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically used to elute the compound of interest.

For obtaining highly pure material, especially for the separation of closely related isomers, preparative HPLC is the preferred technique. The conditions developed at the analytical scale can be scaled up to a larger column diameter and flow rate to process larger quantities of the compound.

Applications in Non Pharmaceutical Chemical Sectors

Utility as a Versatile Chemical Building Block in Fine Chemical Synthesis

The allenic moiety in 3-ethenylidene-1-heptanol is a source of high reactivity, making it a valuable building block for the synthesis of complex organic molecules. Allenic alcohols are known to participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

One significant application of allenic alcohols is in cyclization reactions. For instance, they can undergo ruthenium-catalyzed cyclocarbonylation to produce α,β-unsaturated lactones, which are important structural motifs in many biologically active compounds. nih.gov Additionally, allenic alcohols can be converted into functionalized furan (B31954) and pyran heterocycles through enzymatic halocyclization. rsc.org These heterocyclic compounds are valuable scaffolds in organic synthesis. The presence of the hydroxyl group also allows for further functionalization, expanding its utility in multi-step synthetic pathways. Research has demonstrated the conversion of allenyl alcohols to dihydrofurans with high stereoselectivity. nih.govresearchgate.net

Table 1: Potential Synthetic Transformations of 3-Ethenylidene-1-heptanol

Reaction TypePotential Product(s)Catalyst/Reagent ExamplesSignificance of Products
Cyclocarbonylationα,β-Unsaturated lactonesRuthenium complexesCore structures in natural products
HalocyclizationFunctionalized furans and pyransChloroperoxidase, Halide saltsVersatile synthetic intermediates
CyclizationDihydrofuransSilver-mediated conditionsBuilding blocks in organic synthesis
OxidationAllenic aldehydes or ketonesOxidizing agentsIntermediates for further reactions

Exploration in Material Science and Polymer Chemistry

The unsaturated nature of the allene (B1206475) group in 3-ethenylidene-1-heptanol suggests its potential for use in the development of novel polymers and materials.

Allenes are known to undergo polymerization, although this area of polymer chemistry is less explored compared to the polymerization of simple alkenes. nih.gov The polymerization of allenes can lead to polymers with unique structures and properties due to the arrangement of the double bonds. The presence of the hydroxyl group in 3-ethenylidene-1-heptanol could also allow for post-polymerization modification, enabling the introduction of other functional groups to tailor the polymer's properties. Iron(II)-catalyzed polymerization of arylallenes has been shown to produce high molecular weight polymers. nih.gov

Beyond serving as a primary monomer, 3-ethenylidene-1-heptanol could potentially be incorporated as a co-monomer to modify the properties of existing polymers. The introduction of the allenic and hydroxyl functionalities could influence characteristics such as cross-linking density, adhesion, and thermal stability. For instance, the hydroxyl group could participate in condensation polymerization or act as a site for grafting other polymer chains.

Application in Fragrance and Flavor Ingredient Development

Unsaturated alcohols are a well-established class of compounds in the fragrance and flavor industry. While there is no direct evidence of 3-ethenylidene-1-heptanol being used as a fragrance, related compounds suggest its potential. For example, some C9 alcohols are known to possess floral and citrus scents. perfumersapprentice.comhekserij.nl Furthermore, patents have disclosed that allenic carbinols can serve as precursors for the synthesis of cycloaliphatic alcohols that possess useful fragrance properties. google.com The specific odor profile of 3-ethenylidene-1-heptanol would need to be determined through sensory evaluation to ascertain its value as a fragrance ingredient.

Role in Agrochemical and Industrial Chemical Formulations

In the agrochemical sector, various C9 alcohols and aromatic solvents are utilized as adjuvants, solvents, and emulsifiers in pesticide and herbicide formulations. pcc.eushaikhpetro.commdvk.in These components can improve the stability, solubility, and efficacy of the active ingredients. Given its C9 backbone and hydroxyl functionality, 3-ethenylidene-1-heptanol could potentially find use in such formulations, although its specific performance would need to be evaluated.

In broader industrial applications, C9 aromatic solvents are used in paints, coatings, printing inks, and as cleaning agents. jainamindustries.com The reactivity of the allene group in 3-ethenylidene-1-heptanol might offer advantages in applications requiring chemical cross-linking or surface modification.

Development of Novel Catalysts or Ligands

The development of new catalysts and ligands is crucial for advancing chemical synthesis. Certain alcohols, particularly those with additional functional groups, can serve as precursors to ligands for metal catalysts. For example, pyridinyl alcohols are used to create chiral transition metal catalysts for asymmetric synthesis. mdpi.com While there is no specific literature on the use of allenic alcohols for this purpose, the unique stereochemistry and electronic properties of the allene moiety, combined with the coordinating ability of the hydroxyl group, could potentially be exploited in the design of novel ligands for catalysis. The synthesis of tertiary alcohols through asymmetric Grignard reactions often relies on the rational design of chiral ligands, some of which are derived from amino alcohols. nih.gov

Environmental Impact and Sustainable Chemistry Approaches

Environmental Fate and Degradation Pathways (e.g., Biotic and Abiotic Transformations)

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For 1-Heptanol, 3-ethenylidene-, both biotic and abiotic pathways are expected to contribute to its transformation in the environment.

Biotic Transformations: Microbial degradation is a primary pathway for the breakdown of organic compounds in the environment. Unsaturated alcohols like 1-Heptanol, 3-ethenylidene- are generally susceptible to microbial action. The biotransformation process typically involves a series of enzymatic reactions. mhmedical.com Phase I reactions introduce or expose functional groups like hydroxyl (-OH) groups, which is already present in this alcohol. libretexts.org This is followed by Phase II reactions where molecules are conjugated to increase their water solubility and facilitate excretion by organisms. mhmedical.com

The degradation of unsaturated fatty alcohols often proceeds via oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. The double bonds may be saturated during this process. Longer-chain alcohols tend to degrade more slowly than shorter-chain ones. rsc.org Given its C7 structure, 1-Heptanol, 3-ethenylidene- is expected to be moderately persistent. The presence of unsaturation can influence the degradation rate, sometimes making the molecule more amenable to initial enzymatic attack compared to its saturated counterparts.

Abiotic Transformations: Abiotic degradation involves non-biological processes such as photolysis and hydrolysis. nih.gov The vinylidene group and the double bond in 1-Heptanol, 3-ethenylidene- may be susceptible to atmospheric photooxidation by reacting with hydroxyl radicals (OH) and ozone (O3). acs.org Such reactions in the atmosphere would lead to the formation of smaller, more oxygenated, and typically more water-soluble compounds. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for alcohols unless catalyzed by acidic or basic conditions. Abiotic degradation in soil and water can also be mediated by reactive minerals. navy.mil

Process Description Potential Products
Biotic
Aerobic BiodegradationMicrobial oxidation of the alcohol and cleavage of the carbon chain.Carbon dioxide, water, biomass
Anaerobic BiodegradationMicrobial degradation in the absence of oxygen, potentially at a slower rate.Methane, carbon dioxide, smaller organic acids
Abiotic
PhotolysisDegradation by sunlight, particularly in the atmosphere or surface waters.Aldehydes, ketones, smaller carboxylic acids
OxidationReaction with atmospheric oxidants like OH radicals and ozone.Formaldehyde, other smaller oxygenated fragments

Green Chemistry Principles in the Synthesis of Alkylidenols

The synthesis of alkylidenols, including 1-Heptanol, 3-ethenylidene-, can be designed to be more environmentally friendly by adhering to the principles of green chemistry.

Atom economy is a measure of how efficiently a chemical reaction converts reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. In contrast, substitution and elimination reactions often have poor atom economy.

For the synthesis of a vinyl-substituted alcohol, a nickel-catalyzed three-component reaction of an aldehyde, acetylene (B1199291), and a silane (B1218182) has been reported, which demonstrates good functional group tolerance and broad substrate scope under mild conditions. nih.gov Such catalytic approaches are key to improving atom economy. The use of calcium carbide as a solid, safer alternative to acetylene gas for vinylation reactions also represents a step towards greener synthesis by minimizing waste and improving safety. rsc.org

Renewable Feedstocks: Traditionally, many specialty chemicals are derived from petroleum. A greener approach involves utilizing renewable feedstocks from biomass. For a compound like 1-Heptanol, 3-ethenylidene-, potential renewable precursors could be derived from fatty acids or other bio-based platform chemicals. For instance, unsaturated fatty acids from plant oils can be transformed into secondary alcohols through biocatalytic cascades. researchgate.net

Environmentally Benign Solvents: The choice of solvent has a significant impact on the environmental profile of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of safer solvents such as water, supercritical fluids (like CO2), and bio-based solvents. Water is a particularly attractive solvent for some biocatalytic reactions.

Green Chemistry Principle Application in Alkylidenol Synthesis Example
High Atom Economy Designing reactions where most of the atoms from the reactants are incorporated into the final product.Catalytic addition of acetylene to an aldehyde. nih.gov
Waste Minimization Using catalytic methods to reduce the generation of byproducts.Nickel-catalyzed synthesis of vinyl-substituted alcohols. nih.gov
Renewable Feedstocks Sourcing starting materials from biomass instead of petrochemicals.Biotransformation of unsaturated fatty acids into alcohols. researchgate.net
Benign Solvents Replacing hazardous organic solvents with safer alternatives.Performing enzymatic reactions in aqueous media.

Biocatalytic Synthesis and Biotransformation Pathways

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages in line with green chemistry principles. These reactions are often highly selective, occur under mild conditions (temperature and pressure), and can reduce the need for protecting groups and hazardous reagents. mdpi.com

For the synthesis of an unsaturated alcohol like 1-Heptanol, 3-ethenylidene-, several biocatalytic approaches could be envisioned. For instance, carboxylic acid reductases (CARs) can convert α,β-unsaturated carboxylic acids into the corresponding allylic alcohols. rsc.org This could be part of a multi-step enzymatic cascade starting from a renewable feedstock.

Furthermore, the selective oxidation of unsaturated alcohols to the corresponding aldehydes can be achieved using alcohol dehydrogenases, which is a key reaction in many biotransformation pathways. nih.gov Photoenzymatic cascades have also been developed to transform unsaturated fatty acids into enantiomerically pure fatty alcohols, showcasing the potential of combining biocatalysis with other green technologies. researchgate.net

Enzyme Class Reaction Type Relevance to 1-Heptanol, 3-ethenylidene- Synthesis
Carboxylic Acid Reductases (CARs)Reduction of carboxylic acids to aldehydes or alcohols.Potential for converting a bio-based unsaturated carboxylic acid to the target alcohol. rsc.org
Alcohol Dehydrogenases (ADHs)Interconversion of alcohols and aldehydes/ketones.Can be used for the stereoselective synthesis of chiral alcohols.
Ene-Reductases (EREDs)Reduction of carbon-carbon double bonds.Could be used in a cascade reaction to produce saturated or specific unsaturated alcohols. rsc.org
Fatty Acid Hydratases (FAHs)Addition of water to C=C double bonds.A potential first step in the biotransformation of renewable fatty acids. researchgate.net

Q & A

Q. What key thermodynamic properties of 1-Heptanol, 3-ethenylidene- are critical for experimental design, and how are they measured?

  • Methodological Answer : Thermodynamic properties such as heat capacity , viscosity , and vapor-liquid equilibrium (VLE) data are essential for designing reactions and separation processes. For example:
  • Heat capacity can be measured using adiabatic calorimetry across a temperature range (5–390 K) .
  • Viscosity is determined via capillary viscometry, with 1-Heptanol exhibiting a viscosity of ~5.81 mPa·s at 25°C .
  • Vapor pressure is modeled using the DIPPR correlation, validated against molecular simulations .
PropertyValue/RangeMeasurement TechniqueReference
Heat Capacity (Cp)240.4 J/mol·K (liquid)Adiabatic Calorimetry
Viscosity5.810 mPa·s (25°C)Capillary Viscometry
Vapor Pressure (25°C)~0.1 kPa (extrapolated)DIPPR Correlation

Q. How can gas chromatography (GC) be optimized for quantifying 1-Heptanol, 3-ethenylidene- in mixtures?

  • Methodological Answer : GC quantification requires calibration curves and response factor corrections due to fragmentation biases. For example:
  • Internal standards (e.g., 1-nonanol) improve accuracy by normalizing retention time shifts .
  • Response factors must account for differential ionization; 1-Heptanol fragments more than shorter-chain alcohols, leading to overestimation in equimolar mixtures. A calibration curve for 1-Heptanol vs. 2-butanol showed a 3.86× correction factor .
  • Column selection (e.g., polar stationary phases) enhances peak separation in alcohol mixtures.

Q. What spectroscopic techniques confirm the structural integrity of 1-Heptanol, 3-ethenylidene- post-synthesis?

  • Methodological Answer :
  • FTIR Spectroscopy : Monitors functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C=C stretch for ethenylidene at ~1650 cm⁻¹) .
  • GC-MS : Confirms molecular weight (116.2 g/mol) via electron ionization fragmentation patterns .
  • NMR : Resolves positional isomerism (e.g., ³-ethenylidene vs. ²-chloro derivatives) through coupling constants and chemical shifts .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations predict the phase behavior of 1-Heptanol, 3-ethenylidene- in mixed solvents?

  • Methodological Answer :
  • Force Field Transferability : The TAMie force field, optimized for 1-pentanol, accurately predicts vapor-liquid equilibria for 1-Heptanol (average deviation < 2%). This suggests transferability to 3-ethenylidene derivatives with adjusted Lennard-Jones parameters for the ethenylidene group .
  • Self-Assembly Studies : Simulations reveal micelle formation thresholds in water-alcohol mixtures, critical for solvent design .

Q. How do adsorption effects complicate partitioning tracer tests for 1-Heptanol, 3-ethenylidene- in subsurface NAPL characterization?

  • Methodological Answer :
  • Retardation Analysis : Adsorption (Kd = 0.48% saturation) delays 1-Heptanol’s peak concentration vs. IPA in tracer tests, requiring correction using soil-specific Kd values .
  • Error Mitigation : Discrepancies in residual TCE saturation (overprediction by 58% at 0.1% NAPL) are resolved via mass balance validation and multi-tracer averaging (error < 0.7% saturation) .

Q. What challenges arise in modeling esterification kinetics of 1-Heptanol, 3-ethenylidene- with sulfuric acid?

  • Methodological Answer :
  • Real-Time FTIR Monitoring : Track sulfation at 1170 cm⁻¹ (S=O stretch) with 32 scans/cycle to capture rapid equilibration (~10 min reaction window) .
  • Kinetic Parameters : Pseudo-first-order rate constants (k) are derived from absorbance decay, corrected for aerosol-phase diffusion limitations.
  • Particle Size Effects : Submicron sulfuric acid particles increase surface area, accelerating esterification but complicating mass transfer modeling .

Data Contradiction Analysis

  • Thermodynamic Consistency Check : Viscosity (5.81 mPa·s) and boiling point (~176°C) discrepancies in 1-Heptanol datasets suggest impurities or measurement artifacts. Cross-validate with DSC (glass transition) and GC purity assays .
  • Partitioning Tracer Saturation Errors : Adsorption-corrected Kd values reduce saturation overprediction from 58% to <4% in PCE-contaminated systems .

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